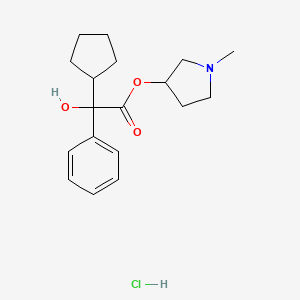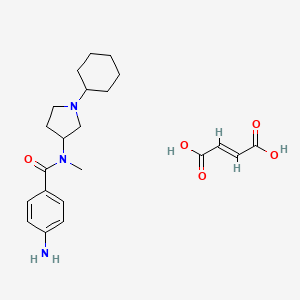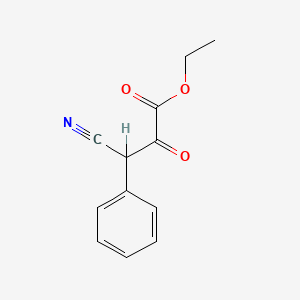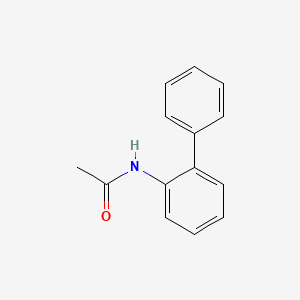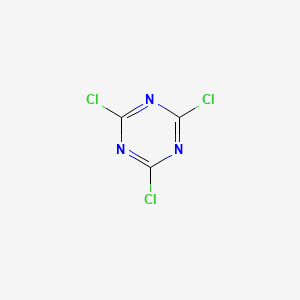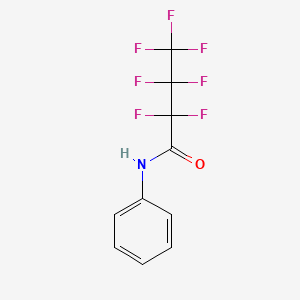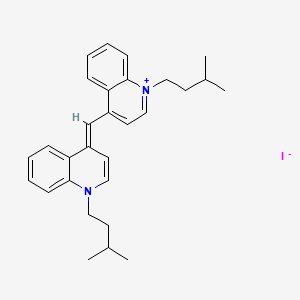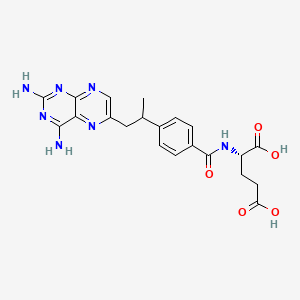
10-Methyl-10-deazaaminopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.
Applications De Recherche Scientifique
Structural Design and Biochemical Properties
10-Methyl-10-deazaaminopterin, as part of the 10-deaza-aminopterin series, has been studied for its potential in cancer treatment. Modifications at the N10 position of 4-amino folates impact membrane transport in cells, with differential effects on transport in tumor cells compared to normal tissue. This leads to greater drug accumulation in tumor cells. These modifications have shown therapeutic efficacy superior to both 10-deaza-aminopterin and methotrexate, another drug with antitumor properties. These compounds inhibit L1210 cell dihydrofolate reductase and exhibit similar transport properties in various cells. The transport differences among these analogs, which determine net accumulation, reflect in their growth-inhibitory potency. Moreover, their metabolism and plasma pharmacokinetics have been studied, revealing potential selective action in tumor versus normal tissue (Sirotnak et al., 2004).
Antitumor Efficacy
Further research into the 10-deaza-aminopterin series, including 10-Methyl-10-deazaaminopterin, has shown marked superiority to methotrexate against various murine tumors. This includes effectiveness against both ascites tumors and solid tumors, with significant tumor burden reduction and long-term survivors in some cases. The modifications at the 10 position of the compound have been pivotal in this increased effectiveness (Sirotnak et al., 2004).
Pharmacokinetic Studies
A Phase I study of 10-propargyl-10-deazaaminopterin, related to 10-Methyl-10-deazaaminopterin, aimed to identify potential toxicities and define an optimal dose and schedule. This study involved patients with non-small cell lung cancer who had undergone prior chemotherapy. The study highlighted mucositis as a dose-limiting toxicity and recommended a Phase II dose for further trials. This study provided insights into the pharmacokinetics and toxicity profile of this class of compounds (Krug et al., 2000).
Combination Therapy Potential
Research has also explored the combination of pralatrexate (10-propargyl-10-deazaaminopterin) with other drugs, such as bortezomib, in T-cell lymphoid malignancies. This combination showed synergistic effects, suggesting potential as a treatment platform for such malignancies. The study utilized various assays and models to confirm the efficacy and safety of this combination (Marchi et al., 2010).
Clinical Trials and Applications
Clinical trials have been conducted with compounds related to 10-Methyl-10-deazaaminopterin, such as pralatrexate, in non-small cell lung cancer. These trials aimed to assess the efficacy and safety profile, finding limited toxicity and indications of efficacy in lung cancer, which encourages further development of these compounds (Krug et al., 2003).
Propriétés
Numéro CAS |
80576-77-8 |
|---|---|
Nom du produit |
10-Methyl-10-deazaaminopterin |
Formule moléculaire |
C21H23N7O5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1 |
Clé InChI |
MQISJAZESFPIPJ-SBNLOKMTSA-N |
SMILES isomérique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-methyl-10-deaza-aminopterin 10-methyl-10-deazaaminopterin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



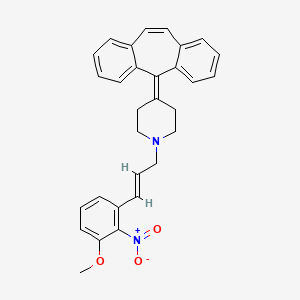
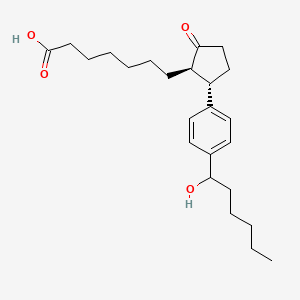
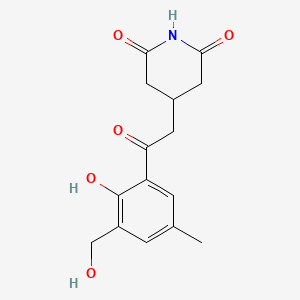
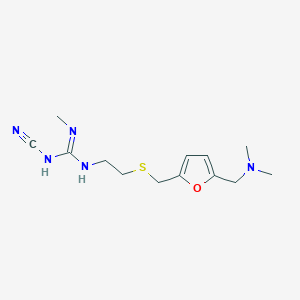
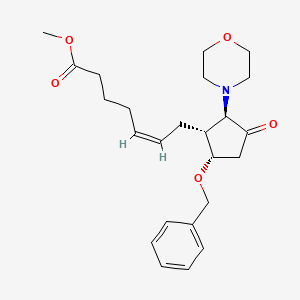
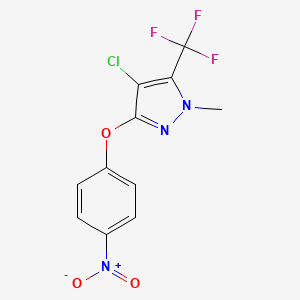
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
